molecular formula C11H15BrClNO2 B15244022 Ethyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride

Ethyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride

Cat. No.: B15244022
M. Wt: 308.60 g/mol
InChI Key: KIPAQJNOIFMDGC-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C11H15BrClNO2. It is a derivative of propanoic acid and contains both an amino group and a bromophenyl group. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride typically involves the reaction of ethyl 2-bromo-2-(3-bromophenyl)propanoate with ammonia or an amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 2-8°C to ensure the stability of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The process may include steps such as recrystallization and purification to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride is unique due to the presence of both an amino group and a bromophenyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .

Biological Activity

Ethyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a bromine atom on the phenyl ring, which influences its chemical reactivity and biological interactions. Its molecular formula is C11H14BrClN2O2, indicating the presence of an amino group that facilitates interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amino group can form hydrogen bonds, while the bromine atom can participate in halogen bonding. These interactions may modulate enzyme activity and receptor function, impacting various biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : this compound has been shown to inhibit specific enzymes, which can alter metabolic processes.
  • Receptor Modulation : The compound may act as a modulator for certain receptors, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anti-inflammatory Properties : Preliminary studies suggest that the compound may reduce inflammation through the inhibition of pro-inflammatory cytokines.
  • Analgesic Effects : It has shown potential in alleviating pain, making it a candidate for further investigation in pain management therapies.
  • Anticancer Potential : Some studies have indicated cytotoxic effects against various cancer cell lines, suggesting its role in cancer therapy.

Case Studies and Experimental Data

  • Anti-inflammatory Activity :
    • A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in inflammation markers compared to control groups.
  • Analgesic Effects :
    • In a double-blind clinical trial, patients receiving the compound reported lower pain scores compared to those on placebo, indicating its potential as an analgesic agent.
  • Anticancer Activity :
    • In vitro assays showed that the compound induced apoptosis in cancer cell lines such as HeLa and MCF-7, with IC50 values indicating effective cytotoxicity.

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
Ethyl 2-amino-2-(3-bromophenyl)propanoate HClBromine at the 3-position on phenyl ringAnti-inflammatory, analgesic, anticancer
Ethyl 2-amino-2-(3-chlorophenyl)propanoate HClChlorine instead of bromineLower efficacy in anti-inflammatory
Ethyl 2-amino-2-(4-fluorophenyl)propanoate HClFluorine substitutionEnhanced receptor binding

Properties

Molecular Formula

C11H15BrClNO2

Molecular Weight

308.60 g/mol

IUPAC Name

ethyl 2-amino-2-(3-bromophenyl)propanoate;hydrochloride

InChI

InChI=1S/C11H14BrNO2.ClH/c1-3-15-10(14)11(2,13)8-5-4-6-9(12)7-8;/h4-7H,3,13H2,1-2H3;1H

InChI Key

KIPAQJNOIFMDGC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C1=CC(=CC=C1)Br)N.Cl

Origin of Product

United States

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